molecular formula C44H64N4O23S3 B609827 Antibiotic 273a1alpha CAS No. 101411-70-5

Antibiotic 273a1alpha

Cat. No.: B609827
CAS No.: 101411-70-5
M. Wt: 1113.2 g/mol
InChI Key: LEXZTVQVBNSLSG-OWVLXQSESA-N
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Description

Antibiotic 273a1alpha is a potent antimicrobial agent derived from the fermentation of the bacterium Streptomyces paulus, strain 273. This compound has shown significant efficacy against a variety of bacterial pathogens, making it a valuable asset in the fight against antibiotic-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antibiotic 273a1alpha is primarily obtained through the fermentation process of Streptomyces paulus. The fermentation broth is subjected to solvent extraction at a pH of approximately 3.0, followed by pH adjustment to around 5.5 to isolate the antibiotic .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces paulus. The fermentation process is optimized for maximum yield, followed by extraction and purification steps to obtain the pure antibiotic. The use of bioreactors and controlled environmental conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Antibiotic 273a1alpha undergoes several chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Antibiotic 273a1alpha has a wide range of applications in scientific research:

Mechanism of Action

Antibiotic 273a1alpha exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the antibiotic effectively kills or inhibits the growth of bacterial cells .

Comparison with Similar Compounds

Uniqueness: Antibiotic 273a1alpha is unique due to its specific origin from Streptomyces paulus and its distinct chemical structure, which provides a different spectrum of activity compared to other antibiotics. Its ability to overcome certain resistance mechanisms makes it a valuable addition to the antibiotic arsenal .

Properties

CAS No.

101411-70-5

Molecular Formula

C44H64N4O23S3

Molecular Weight

1113.2 g/mol

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17?,18-,19-,23-,24-,26+,27-,28?,31?,32+,33+,34-,36+,43+,44-/m0/s1

InChI Key

LEXZTVQVBNSLSG-OWVLXQSESA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](OC(C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O

SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)O)C)OC(=O)C(CSC(=S)NC(C(C)SCC(C(=O)O)NC(=O)C)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paldimycin A;  Antibiotic 273 A1-alpha; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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